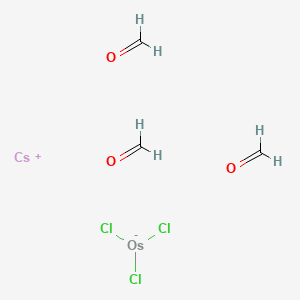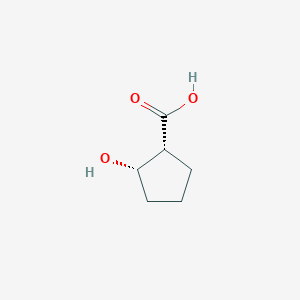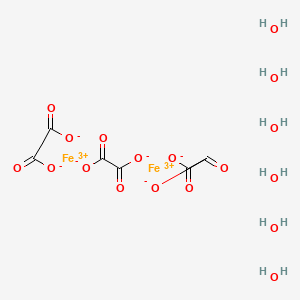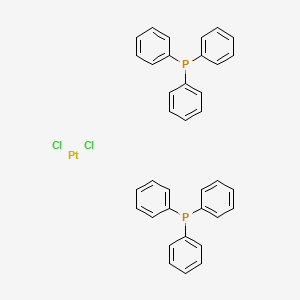
CIS-DICHLOROBIS(DIMETHYLPHENYLPHOSPHINE)PALLADIUM(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CIS-DICHLOROBIS(DIMETHYLPHENYLPHOSPHINE)PALLADIUM(II) is a coordination compound with the molecular formula C16H22Cl2P2Pd. It is a palladium complex where the palladium metal is coordinated with two chloride ions and two dimethylphenylphosphine ligands. This compound is known for its applications in catalysis, particularly in organic synthesis reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
CIS-DICHLOROBIS(DIMETHYLPHENYLPHOSPHINE)PALLADIUM(II) can be synthesized by reacting palladium(II) chloride with dimethylphenylphosphine in an appropriate solvent. The reaction typically involves the following steps:
- Dissolve palladium(II) chloride in a solvent such as methanol or ethanol.
- Add dimethylphenylphosphine to the solution.
- Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Filter the resulting precipitate and wash it with a solvent to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for CIS-DICHLOROBIS(DIMETHYLPHENYLPHOSPHINE)PALLADIUM(II) are not widely documented, the synthesis generally follows similar steps as the laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
CIS-DICHLOROBIS(DIMETHYLPHENYLPHOSPHINE)PALLADIUM(II) undergoes various types of reactions, including:
Oxidative Addition: The compound can react with organic halides, leading to the formation of palladium(IV) intermediates.
Reductive Elimination: This reaction often follows oxidative addition, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.
Substitution: Ligands in the compound can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidative Addition: Organic halides (e.g., aryl halides) are common reagents, and the reaction is typically carried out in the presence of a base.
Reductive Elimination: This reaction can be facilitated by heating or by the addition of reducing agents.
Substitution: Ligand exchange reactions can be performed using various phosphine ligands or other coordinating molecules.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative addition with an aryl halide can lead to the formation of a palladium-aryl complex, which can then undergo further transformations.
Aplicaciones Científicas De Investigación
CIS-DICHLOROBIS(DIMETHYLPHENYLPHOSPHINE)PALLADIUM(II) has several scientific research applications, including:
Catalysis: It is widely used as a catalyst in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille reactions. These reactions are essential for forming carbon-carbon bonds in organic synthesis.
Material Science: The compound is used in the preparation of palladium-containing materials with specific electronic and optical properties.
Medicinal Chemistry: Research has explored its potential in the development of palladium-based drugs and therapeutic agents.
Industrial Chemistry: It is employed in various industrial processes that require efficient and selective catalysis.
Mecanismo De Acción
The mechanism by which CIS-DICHLOROBIS(DIMETHYLPHENYLPHOSPHINE)PALLADIUM(II) exerts its catalytic effects involves several key steps:
Oxidative Addition: The palladium center inserts into a carbon-halogen bond, forming a palladium(IV) intermediate.
Transmetalation: In cross-coupling reactions, a nucleophile (e.g., an organoboron compound) transfers its organic group to the palladium center.
Reductive Elimination: The palladium(IV) intermediate undergoes reductive elimination to form the final product and regenerate the palladium(II) catalyst.
Comparación Con Compuestos Similares
Similar Compounds
Bis(triphenylphosphine)palladium(II) chloride: Another palladium complex used in similar catalytic applications.
Dichloro(1,1-bis(diphenylphosphino)ferrocene)palladium(II): Known for its use in asymmetric catalysis.
Dichlorobis(tri-o-tolylphosphine)palladium(II): Utilized in various organic transformations.
Uniqueness
CIS-DICHLOROBIS(DIMETHYLPHENYLPHOSPHINE)PALLADIUM(II) is unique due to its specific ligand environment, which can influence its reactivity and selectivity in catalytic processes. The dimethylphenylphosphine ligands provide a balance of steric and electronic properties that make this compound particularly effective in certain reactions.
Propiedades
Número CAS |
15616-85-0 |
|---|---|
Fórmula molecular |
C16H22Cl2P2Pd |
Peso molecular |
453.6 g/mol |
Nombre IUPAC |
dichloropalladium;dimethyl(phenyl)phosphane |
InChI |
InChI=1S/2C8H11P.2ClH.Pd/c2*1-9(2)8-6-4-3-5-7-8;;;/h2*3-7H,1-2H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
LZGYVAKZBAWAGE-UHFFFAOYSA-L |
SMILES canónico |
CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.Cl[Pd]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![DI-Micro-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium](/img/structure/B1144214.png)







